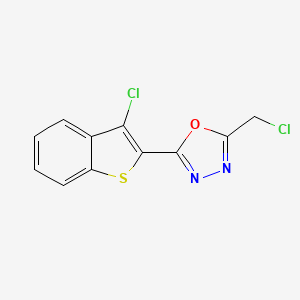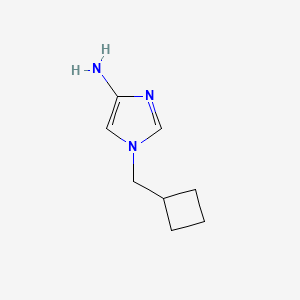
N,N,5-trimethylpyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,5-trimethylpyrazin-2-amine is an organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes three methyl groups and an amine group attached to a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethylpyrazin-2-amine typically involves the reaction of 2,3-butanedione with 1,2-diaminopropane. The reaction conditions include the use of anhydrous ethyl alcohol as a solvent and a condensation reaction temperature of -5°C . The process involves the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of catalysts such as Raney nickel and controlled reaction conditions ensures high yield and purity of the compound. The process is optimized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N,5-trimethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methyl groups and amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions include pyrazine oxides, amine derivatives, and substituted pyrazines. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
N,N,5-trimethylpyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of N,N,5-trimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N,5-trimethylpyrazin-2-amine include:
- 2,3,5-trimethylpyrazine
- 2,3,6-trimethylpyrazine
- 5-methylpyrazin-2-amine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11N3 |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
N,N,5-trimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-6-4-9-7(5-8-6)10(2)3/h4-5H,1-3H3 |
Clave InChI |
TVSOATCATAKLER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)


